molecular formula C9H5Cl2NO B7853196 2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B7853196
M. Wt: 214.04 g/mol
InChI Key: RTXZLLOYUZLNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate these transformations and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of catalysts, automated control systems, and advanced purification techniques ensures that the compound is produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical and physical properties.

    Reduction: Reduction reactions can convert the compound to a more reduced form, often changing its reactivity and stability.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state derivatives, while substitution reactions can yield a variety of functionalized compounds.

Scientific Research Applications

2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used and the biological system being studied.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZLLOYUZLNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=CO)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.